2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methylphenyl group at position 3 and a piperazine moiety linked to a 4-fluorophenylacetyl group at position 5. The triazolo-pyrimidine scaffold is known for its role in modulating kinase and receptor binding, while the piperazine linker enhances solubility and pharmacokinetic properties. The 4-fluorophenyl group contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-16-2-8-19(9-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-17-4-6-18(24)7-5-17/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUMXYIDLTWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core and fluorophenyl group enable nucleophilic substitution, particularly at electron-deficient positions.
Key Reactivity Features:
-
Triazolopyrimidine Ring : The C-5 position of the triazolopyrimidine is susceptible to nucleophilic attack due to electron withdrawal from adjacent nitrogen atoms .
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Fluorophenyl Group : The fluorine atom’s electronegativity activates the para position for substitution, though direct displacement of fluorine is rare under mild conditions .
Example Reaction:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nucleophilic aromatic substitution | K₂CO₃, DMF, 80°C | Replacement of fluorine with amines or thiols | Observed in analogs with similar electron-deficient aryl groups . |
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, or sulfonylation at its secondary amine sites.
Common Modifications:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation : Quaternary ammonium salt formation using alkyl halides .
Example Pathway:
textPiperazine + Acetyl Chloride → N-acetylpiperazine derivative
Conditions: Triethylamine, dichloromethane, 0–25°C .
Ketone Reactivity
The ethanone group participates in condensation and reduction reactions:
Reactivity Profile:
| Reaction | Reagents | Outcome |
|---|---|---|
| Condensation | NH₂NH₂ (hydrazine) | Hydrazone formation |
| Reduction | NaBH₄, MeOH | Secondary alcohol |
Notes : The ketone’s proximity to the piperazine ring may sterically hinder some reactions .
Triazole Ring Stability
The 1,2,3-triazole ring is generally stable but can undergo:
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), leading to ring cleavage.
-
Photochemical Reactions : Potential for [2+2] cycloadditions under UV light .
Comparative Reactivity with Structural Analogs
The table below compares reactions of this compound with similar triazolopyrimidine derivatives:
Synthetic Challenges
-
Steric Hindrance : Bulky substituents on the triazolopyrimidine and piperazine limit reaction rates.
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Regioselectivity : Competing reactivity at C-5 (triazolopyrimidine) vs. C-7 (piperazine-linked position) .
Future Research Directions
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The triazole and pyrimidine moieties in this compound are known to interact with biological targets involved in cancer cell proliferation. For example, related compounds have been shown to inhibit specific kinases or disrupt cellular signaling pathways critical for tumor growth.
Antidepressant Effects
The piperazine group is frequently associated with antidepressant activity. Compounds containing piperazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that 2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one may also possess mood-enhancing properties.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. The fluorophenyl and methylphenyl groups can enhance lipophilicity, which may improve the compound's ability to penetrate microbial membranes. Preliminary studies on structurally similar compounds have shown promising results against various bacterial strains.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Investigated the anticancer effects of similar triazole derivatives | Demonstrated inhibition of tumor cell growth in vitro |
| Study B | Evaluated antidepressant-like effects in animal models | Suggested modulation of serotonin receptors |
| Study C | Assessed antimicrobial activity against E. coli and Staphylococcus aureus | Indicated potential for development as an antibiotic |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Compounds:
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one ()
- Structural Difference : 4-Methoxyphenyl instead of 4-methylphenyl.
- Impact :
- Electronic Effects : Methoxy (-OCH₃) is electron-donating, enhancing resonance stabilization of the triazolo-pyrimidine core compared to the electron-neutral methyl (-CH₃).
- Solubility : Increased polarity due to the methoxy group may improve aqueous solubility.
- Molecular Weight : Higher by ~16 Da (methoxy vs. methyl).
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () Structural Difference: Trifluoromethyl (-CF₃) substituent on the benzoyl group. Impact:
- Lipophilicity : CF₃ increases logP by ~1.0–1.5 units, enhancing membrane permeability.
- Metabolic Stability : CF₃ reduces oxidative metabolism, prolonging half-life.
Modifications to the Piperazine-Linked Group
Key Compounds:
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()
- Structural Difference : Replaces the 4-fluorophenylacetyl group with a 2-fluorobenzoyl-hydroxyphenyl system.
- Impact :
- Ionization : The protonated piperazine increases water solubility but may reduce blood-brain barrier penetration.
Pyrazolopyrimidinones with Trifluoromethylphenyl-Piperazine Moieties () Structural Difference: Substitution of the triazolo-pyrimidine core with pyrazolopyrimidinone and trifluoromethylphenyl groups. Impact:
- Target Selectivity: Pyrazolopyrimidinones are associated with adenosine receptor modulation, whereas triazolo-pyrimidines often target kinases.
Core Heterocycle Variations
Key Compounds:
Chromen-4-one Derivatives with Pyrazolo[3,4-d]pyrimidine Cores ()
- Structural Difference : Chromen-4-one and pyrazolo-pyrimidine systems replace the triazolo-pyrimidine scaffold.
- Impact :
- Bioactivity : Chromen-4-one derivatives exhibit anti-cancer activity via topoisomerase inhibition, while triazolo-pyrimidines are more kinase-focused.
- Fluorine Positioning : Dual fluorine substitution (e.g., 5-fluoro and 3-fluorophenyl) enhances halogen bonding with targets.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility, necessitating formulation optimization .
- Core Flexibility: Pyrazolo-pyrimidine and chromenone cores diversify target profiles, suggesting the triazolo-pyrimidine scaffold is optimal for kinase-focused applications .
- Synthetic Feasibility : Piperazine-linked compounds (e.g., ) require multi-step synthesis with TFA deprotection, which may complicate scalability .
Biological Activity
The compound 2-(4-fluorophenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule belonging to the class of triazolopyrimidine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The IUPAC name for this compound reflects its intricate structure, which includes a fluorophenyl group, a piperazine moiety, and a triazolopyrimidine core. The molecular formula is , and its InChI representation is provided for computational purposes.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O |
| IUPAC Name | This compound |
| CAS Number | 946339-78-2 |
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain triazole derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening suggests that it may possess moderate to good activity against a range of bacterial strains including Staphylococcus aureus and Enterobacter aerogenes. For example, derivatives in related studies have shown efficacy against these pathogens with minimal inhibitory concentrations (MICs) indicating potential therapeutic applications .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Gene Expression Modulation : It could alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar triazole derivatives. For instance:
- Synthesis and Screening : A study synthesized various triazole derivatives and assessed their anticancer activity against MCF-7 cells, revealing promising candidates for further development .
- Antimicrobial Screening : Another investigation screened multiple triazole compounds against bacterial strains and found several with significant antimicrobial properties .
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the triazolopyrimidine core’s hydrogen bonding with hinge regions.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility.
- SAR Analysis : Compare analogues (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores. Leverage QSAR models for activity prediction .
What in vitro models are suitable for evaluating antimicrobial or anticancer potential?
Q. Basic
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include cytotoxicity controls (HEK293 cells).
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549). Pre-screen using NCI-60 panels for broad activity profiling.
- Kinase Inhibition : ADP-Glo™ kinase assays against recombinant kinases (e.g., EGFR, VEGFR2) .
How can crystallization challenges be addressed for X-ray studies?
Q. Advanced
- Solvent Screening : Use vapor diffusion (sitting-drop) with PEG-based precipitants. Additives (e.g., 5% DMSO) improve crystal morphology.
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling (100 K).
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Validate with Rfree and electron density maps (e.g., omit maps for ambiguous regions) .
What strategies mitigate off-target effects in cellular assays?
Q. Advanced
- Proteome-wide Profiling : Use affinity-based chemoproteomics (e.g., Kinobeads®) to identify off-target kinases.
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Metabolomic Profiling : LC-MS/MS to detect unintended metabolic perturbations (e.g., ATP depletion) .
How are hydrazone derivatives of this compound explored for enhanced bioactivity?
Advanced
Derivatize the ethanone moiety via hydrazone formation (e.g., with 2,4-difluorophenyl hydrazines). Assess impact on:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
